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Compound of Interest

Compound Name:
2-[(4-Methylpiperazin-1-

yl)methyl]aniline

Cat. No.: B019190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-[(4-Methylpiperazin-1-yl)methyl]aniline
(CAS 19577-84-5) is not readily available in publicly accessible databases. This guide provides

predicted spectroscopic characteristics based on the analysis of analogous compounds and

general principles of spectroscopic techniques. The experimental protocols described are

generalized standard operating procedures for the analysis of small organic molecules.

Introduction
2-[(4-Methylpiperazin-1-yl)methyl]aniline is a substituted aniline derivative with potential

applications in medicinal chemistry and drug development. As with any novel compound,

thorough structural characterization is paramount. This technical guide outlines the expected

spectroscopic profile of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis)

Spectroscopy. Detailed, generalized experimental protocols and workflows are provided to

guide researchers in the analytical investigation of this and similar compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-[(4-Methylpiperazin-1-
yl)methyl]aniline. These predictions are derived from the analysis of its chemical structure and

comparison with data from structurally related compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data

Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Integration

Rationale

Aromatic (C₆H₄) 6.6 - 7.2 Multiplet 4H
Protons on the

aniline ring.

Benzylic (-CH₂-) ~3.6 Singlet 2H

Methylene group

linking the aniline

and piperazine

rings.

Piperazine (-

CH₂-)
2.4 - 2.7 Multiplet 8H

Methylene

protons of the

piperazine ring.

Methyl (-CH₃) ~2.3 Singlet 3H

Methyl group on

the piperazine

nitrogen.

Amine (-NH₂) Broad singlet 2H

Protons of the

primary aniline

amine group;

chemical shift

can vary with

solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

Aromatic C-NH₂ 145 - 150
Carbon attached to the amino

group.

Aromatic C-CH₂ 125 - 130
Carbon attached to the

benzylic methylene group.

Aromatic C-H 115 - 130 Other aromatic carbons.

Benzylic (-CH₂) 60 - 65 Benzylic methylene carbon.

Piperazine (-CH₂-) 50 - 55 Piperazine ring carbons.

Methyl (-CH₃) ~45 N-methyl carbon.

Table 3: Predicted Mass Spectrometry Data
Parameter Predicted Value Rationale

Molecular Ion (M⁺) m/z 205.1579
Calculated exact mass for

C₁₂H₁₉N₃.

Major Fragments m/z 99, 106, 134

Expected fragmentation

patterns include cleavage of

the benzylic bond and

fragmentation of the piperazine

ring.

Table 4: Predicted IR Spectroscopic Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Mode

N-H (Amine) 3300 - 3500
Stretching (two bands for

primary amine)

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2800 - 3000 Stretching

C=C (Aromatic) 1500 - 1600 Stretching

C-N 1250 - 1350 Stretching

N-H (Amine) 1580 - 1650 Bending

Table 5: Predicted UV-Vis Spectroscopic Data
Transition

Predicted λmax
(nm)

Solvent Rationale

π → π* ~240 and ~290 Ethanol

Typical for aniline and

its derivatives,

showing two

absorption bands.[1]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic

molecules like 2-[(4-Methylpiperazin-1-yl)methyl]aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of the sample.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of

2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration values to elucidate the structure.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

Introduce the sample solution into the ion source via direct infusion or coupled with a liquid

chromatograph.

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the molecular ion.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion and

subjecting it to collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ for ESI).

Analyze the isotopic pattern to confirm the elemental composition.

Interpret the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Acquire a background spectrum of the empty ATR crystal.

Acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule by comparing the spectrum to correlation tables.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol,

or acetonitrile) of a known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading between 0.1 and 1.0.
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Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

Record a baseline spectrum using the pure solvent.

Record the UV-Vis spectrum of the sample solution over a wavelength range of

approximately 200-400 nm.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-

Lambert law (A = εcl).

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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NMR Spectroscopy Workflow

Mass Spectrometry Workflow

IR Spectroscopy Workflow

UV-Vis Spectroscopy Workflow

Sample Preparation
(5-10 mg in 0.7 mL deuterated solvent)

Data Acquisition
(¹H and ¹³C Spectra)

Data Processing
(FT, Phasing, Calibration)

Structural Elucidation
(Chemical Shift, Multiplicity, Integration)

Sample Preparation
(1-10 µg/mL in volatile solvent)

Data Acquisition
(ESI or EI, MS and MS/MS)

Data Analysis
(Molecular Ion, Fragmentation Pattern)

Sample Preparation
(Solid on ATR crystal)

Data Acquisition
(Background and Sample Spectra)

Data Analysis
(Identification of Functional Groups)

Sample Preparation
(Dilute solution in UV-transparent solvent)

Data Acquisition
(Baseline and Sample Spectra)

Data Analysis
(λmax and Molar Absorptivity)
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Caption: General workflows for NMR, MS, IR, and UV-Vis spectroscopic analysis.

2-[(4-Methylpiperazin-1-yl)methyl]aniline
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Caption: Relationship between spectroscopic techniques and derived molecular information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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